![molecular formula C13H24N2O2 B1290768 Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 236406-39-6](/img/structure/B1290768.png)
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
The tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined at a single atom. The compound discussed here is not directly mentioned in the provided papers, but related compounds with similar spirocyclic frameworks and tert-butyl carboxylate groups are extensively studied due to their potential in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related spirocyclic compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . This compound serves as a bifunctional intermediate that can be further derivatized on its azetidine and cyclobutane rings, providing access to novel compounds that complement piperidine ring systems. Similarly, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–Kinase inhibitor K-115, showcases the use of intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . These methods highlight the versatility and practicality of synthesizing complex spirocyclic structures.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds can be quite complex. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows mirror symmetry with a chair conformation of the hexahydropyrimidine ring and equatorial benzyl substituents . This indicates that spirocyclic compounds can adopt stable conformations that are significant for their chemical properties and potential biological activities.
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal is an example where the active methylene group in the compound reacts to form isomeric condensation products . This demonstrates the reactivity of spirocyclic compounds and their potential to form diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystal structures of enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione show that they crystallize isostructurally and are stabilized by C-H...O hydrogen bonds . This suggests that the physical properties such as solubility and crystallinity can be attributed to specific intermolecular interactions. The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in these compounds also contributes to understanding their chemical behavior .
Scientific Research Applications
Supramolecular Arrangements
Research on derivatives of diazaspiro[4.5]decane, including tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, has explored their supramolecular arrangements. These compounds exhibit interesting structural properties, such as crystal formation without solvent molecules and the role of substituents in supramolecular configurations (Graus et al., 2010).
Conformational Analysis in Peptide Synthesis
These compounds are used in the synthesis and conformational analysis of peptides. Spirolactams, a related class, have been synthesized as conformationally restricted pseudopeptides, mimicking the structure of specific dipeptides (Fernandez et al., 2002).
Stereochemical Configuration Analysis
The analysis of stereochemical configuration of spirodecanes, including diazaspiro[4.5]decanes, has been a topic of research. These studies involve the use of NMR techniques to understand the relative stereochemistry of these compounds, contributing to the understanding of their chemical behavior (Guerrero-Alvarez et al., 2004).
Synthesis of Biologically Active Compounds
Research into the reaction pathways and synthesis techniques of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a closely related compound, contributes to the development of potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Applications in Stereoselective Synthesis
The compound is involved in stereoselective synthesis processes. For example, derivatives have been synthesized for application in the creation of pyrrolidones and diazaspirodecanes, highlighting its versatility in producing structurally complex molecules (Hernández-Ibáñez et al., 2020).
Crystallographic Studies
Research on the crystal structure of derivatives, such as tert-butyl triazaspirodecane carboxylates, provides insights into their molecular symmetry and conformation, which is crucial for understanding their chemical and physical properties (Dong et al., 1999).
properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHFVXFMQGQAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632524 | |
| Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
CAS RN |
236406-39-6 | |
| Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



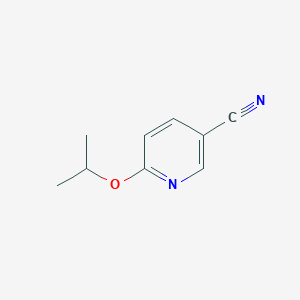
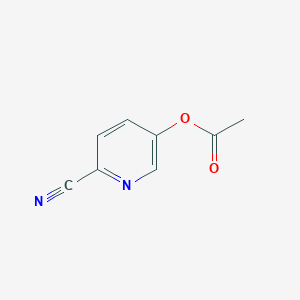
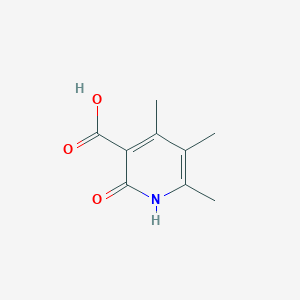

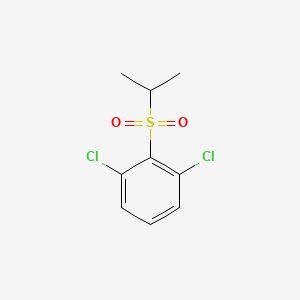
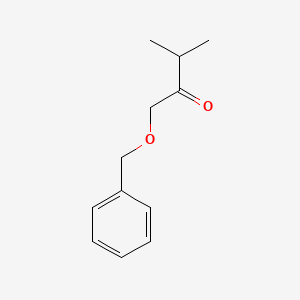


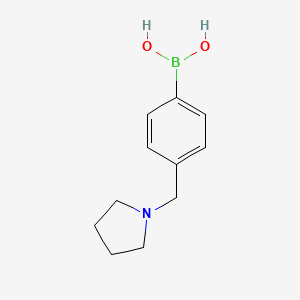

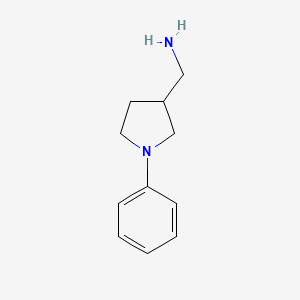


![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarboxylic acid](/img/structure/B1290717.png)